molecular formula C8H13N5O2 B15324580 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide

2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide

Cat. No.: B15324580
M. Wt: 211.22 g/mol
InChI Key: QYIMGXZPLFPAEJ-UHFFFAOYSA-N
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Description

2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, two methyl groups, and a carbamoylacetamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.

    Introduction of the amino group: The amino group is introduced through a substitution reaction, where an appropriate amine reacts with the pyrazole derivative.

    Attachment of the carbamoylacetamide group: The final step involves the reaction of the amino-pyrazole derivative with an isocyanate to form the carbamoylacetamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled temperature and pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.

    Use of catalysts: Employing catalysts to enhance the reaction efficiency.

    Purification techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carbamoylacetamide groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites.

    Receptor binding: It can interact with receptors, altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate
  • Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
  • 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-isopropylacetamide

Uniqueness

2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide is unique due to its specific structural features, such as the presence of both amino and carbamoylacetamide groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-carbamoylacetamide

InChI

InChI=1S/C8H13N5O2/c1-4-7(9)5(2)13(12-4)3-6(14)11-8(10)15/h3,9H2,1-2H3,(H3,10,11,14,15)

InChI Key

QYIMGXZPLFPAEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC(=O)N)C)N

Origin of Product

United States

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